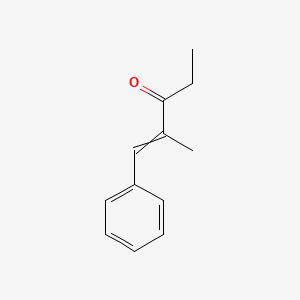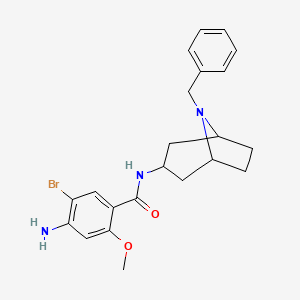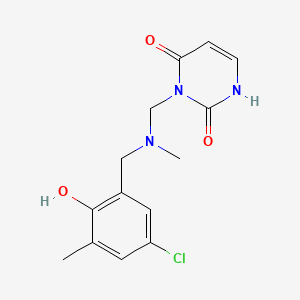
Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)- is a complex organic compound that belongs to the class of uracil derivatives. This compound is characterized by the presence of a uracil moiety linked to a chlorinated salicyl derivative through a methylamino bridge. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives, including Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)-, typically involves the functionalization of the uracil ring at specific positionsAnother method involves the use of tert-butyl dicarbonate and ethyl iodide in pyridine/DMF solvents with DMAP as a catalyst .
Industrial Production Methods
Industrial production of uracil derivatives often employs large-scale organic synthesis techniques. These methods may include the use of automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact while maximizing efficiency.
化学反応の分析
Types of Reactions
Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, Fe2+
Reducing Agents: Sodium borohydride
Catalysts: DMAP (4-Dimethylaminopyridine)
Solvents: Pyridine, DMF (Dimethylformamide)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of uracil can produce urea and maleic acid .
科学的研究の応用
Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying nucleic acid interactions.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)- involves its interaction with specific molecular targets. In biological systems, it can inhibit the synthesis of deoxyribonucleic acid (DNA) by binding to guanine and cytosine moieties, leading to cross-linking and inhibition of DNA synthesis . This mechanism is similar to that of other uracil derivatives used in cancer treatment.
類似化合物との比較
Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)- can be compared with other uracil derivatives such as thymine and cytosine. While thymine and cytosine are naturally occurring nucleobases, Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)- is a synthetic derivative with unique properties. Its chlorinated salicyl moiety and methylamino bridge distinguish it from other uracil derivatives, making it a valuable compound for specialized applications .
List of Similar Compounds
- Thymine
- Cytosine
- 6-Methyluracil
- Uracil mustard
特性
CAS番号 |
74051-49-3 |
|---|---|
分子式 |
C14H16ClN3O3 |
分子量 |
309.75 g/mol |
IUPAC名 |
3-[[(5-chloro-2-hydroxy-3-methylphenyl)methyl-methylamino]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H16ClN3O3/c1-9-5-11(15)6-10(13(9)20)7-17(2)8-18-12(19)3-4-16-14(18)21/h3-6,20H,7-8H2,1-2H3,(H,16,21) |
InChIキー |
APNHUNFNDKBIGO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)CN(C)CN2C(=O)C=CNC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


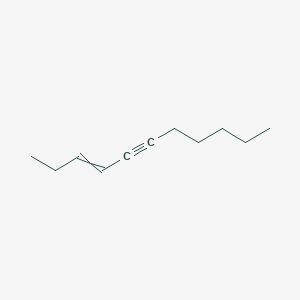
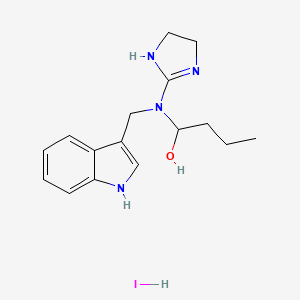
![4'-[(10-Bromodecyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14439227.png)
![6,10-Dichloro-5h-benzo[a]phenothiazin-5-one](/img/structure/B14439229.png)

methylene]-](/img/structure/B14439254.png)
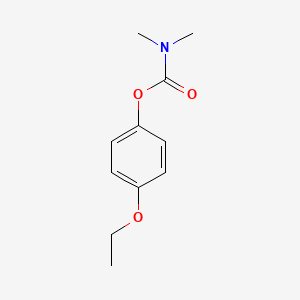
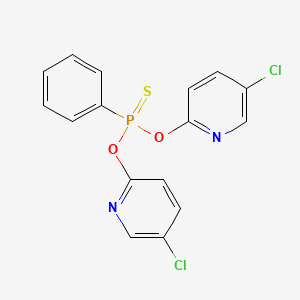

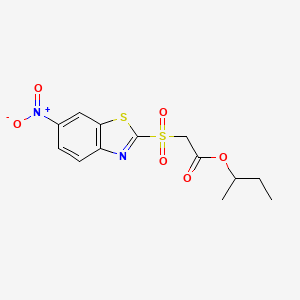
![3-[(4-Azidophenyl)disulfanyl]propanoic acid](/img/structure/B14439267.png)

